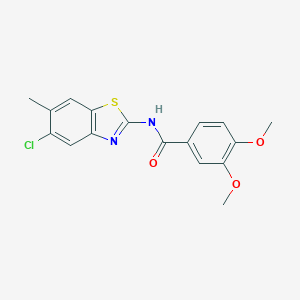
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid, also known as AZD-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle, and its inhibition has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy.
Mecanismo De Acción
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid targets CHK1, a key regulator of the cell cycle. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by this compound prevents cell cycle arrest and DNA repair, leading to increased cell death in cancer cells. This compound has also been shown to sensitize cancer cells to DNA damage by inhibiting homologous recombination, a key process in DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of various cancer types, including breast, lung, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal tissues. In clinical trials, this compound has shown promising results as a monotherapy and in combination with other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal tissues. However, its short half-life and poor solubility can limit its effectiveness in certain settings. Additionally, its mechanism of action may not be effective in all cancer types, and further research is needed to identify biomarkers that can predict response to this compound.
Direcciones Futuras
For research on 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include identifying biomarkers that can predict response to the drug, optimizing dosing schedules and combinations with other cancer therapies, and developing more potent and selective CHK1 inhibitors. Additionally, further research is needed to understand the role of CHK1 inhibition in the development of resistance to cancer therapies and to identify strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid involves several steps, including the reaction of 4-azido-3-iodobenzenesulfonyl chloride with 6,6-dimethyl-2-cyclohexen-1-one to form the sulfonyl azide intermediate. This intermediate is then reacted with 2,3-dibromo-5-heptenoic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to have synergistic effects with other cancer therapies, such as PARP inhibitors and topoisomerase inhibitors.
Propiedades
Número CAS |
133190-94-0 |
|---|---|
Fórmula molecular |
C22H29IN4O4S |
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
(E)-7-[3-[(4-azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29IN4O4S/c1-22(2)14-11-17(22)16(7-5-3-4-6-8-21(28)29)20(12-14)26-32(30,31)15-9-10-19(25-27-24)18(23)13-15/h3,5,9-10,13-14,16-17,20,26H,4,6-8,11-12H2,1-2H3,(H,28,29)/b5-3+ |
Clave InChI |
KYWKCULJQFXKEZ-HWKANZROSA-N |
SMILES isomérico |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C/C=C/CCCC(=O)O)C |
SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
SMILES canónico |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
Sinónimos |
(125I)SAP-N3 7-(6,6-dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid ISAP-N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
